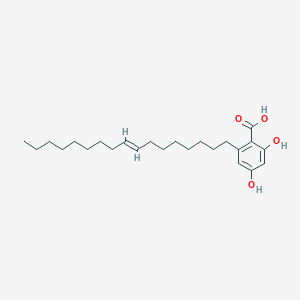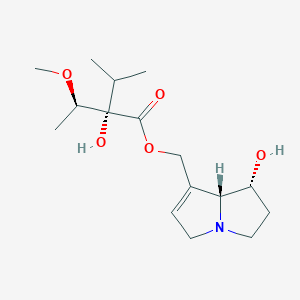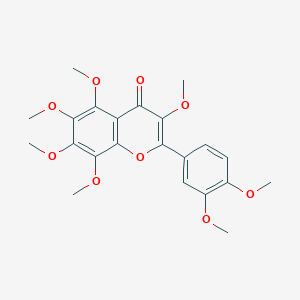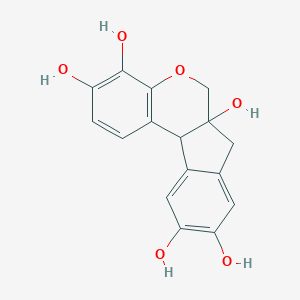
4-ヒドロキシ-3-メトキシシンナムアルデヒド
概要
説明
科学的研究の応用
作用機序
Target of Action
4-Hydroxy-3-methoxycinnamaldehyde (4H3MC) primarily targets T cells and keratinocytes . T cells are a type of white blood cell that play a crucial role in the immune response, while keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin.
Mode of Action
4H3MC inhibits the activation of T cells and keratinocytes . It blocks the differentiation of T cells into Th1 and Th2 subtypes by suppressing the expression of T-bet and GATA3, key transcription factors involved in T cell differentiation . Additionally, 4H3MC downregulates T cell proliferation during Th1 and Th2 differentiation and keratinocyte activation .
Biochemical Pathways
The compound’s action affects the PKCα/β II/Nrf-2/HO-1 pathway . This pathway is involved in the regulation of oxidative stress and inflammation. By modulating this pathway, 4H3MC can exert antioxidant and anti-inflammatory effects .
Result of Action
The administration of 4H3MC results in the attenuation of symptoms of atopic dermatitis (AD), including increased ear thickness, serum IgE levels, immune cell infiltration into inflammatory lesions, and pathogenic cytokine expression in ear tissues . This suggests that 4H3MC ameliorates AD symptoms by modulating the functions of effector T cells and keratinocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4H3MC. For instance, the compound should be stored in a controlled environment to maintain its stability and potency . Furthermore, the biological environment in which 4H3MC acts, such as the presence of other cells or molecules, can also affect its action and efficacy.
生化学分析
Biochemical Properties
4-Hydroxy-3-methoxycinnamaldehyde plays a significant role in biochemical reactions. It is involved in the phenylpropanoid biosynthesis pathway The compound interacts with various enzymes and proteins, influencing their function and activity
Cellular Effects
4-Hydroxy-3-methoxycinnamaldehyde has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit T cell activation and keratinocyte activation, which are key processes in immune response . This suggests that 4-Hydroxy-3-methoxycinnamaldehyde can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-3-methoxycinnamaldehyde involves its interaction with biomolecules, leading to changes in gene expression and enzyme activity. In vitro studies have shown that 4-Hydroxy-3-methoxycinnamaldehyde can block T cell differentiation into Th1 and Th2 subtypes, as reflected by suppression of T-bet and GATA3, which are key transcription factors involved in T cell differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxy-3-methoxycinnamaldehyde can vary with different dosages. For instance, oral administration of 4-Hydroxy-3-methoxycinnamaldehyde has been shown to attenuate the symptoms of atopic dermatitis in a mouse model
Metabolic Pathways
4-Hydroxy-3-methoxycinnamaldehyde is involved in the phenylpropanoid biosynthesis pathway It interacts with various enzymes and cofactors within this pathway
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methoxycinnamaldehyde can be synthesized through various methods. One common approach involves the extraction from natural sources. For instance, the air-dried rhizomes of C. longa are extracted with methanol at room temperature for several days. The extract is then suspended in water and partitioned with ethyl acetate .
Industrial Production Methods
Industrial production of 4-Hydroxy-3-methoxycinnamaldehyde typically involves the use of advanced extraction techniques and purification processes to ensure high purity and yield. The compound is often isolated from plant materials using solvent extraction followed by chromatographic techniques .
化学反応の分析
Types of Reactions
4-Hydroxy-3-methoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products
Oxidation: 4-Hydroxy-3-methoxycinnamic acid.
Reduction: 4-Hydroxy-3-methoxycinnamyl alcohol.
Substitution: Acetylated derivatives of 4-Hydroxy-3-methoxycinnamaldehyde.
類似化合物との比較
4-Hydroxy-3-methoxycinnamaldehyde can be compared with other phenolic compounds such as:
Vanillin: Similar in structure but lacks the hydroxyl group at the para position.
Syringic Acid: Contains additional methoxy groups on the aromatic ring.
Ferulic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
These compounds share some chemical properties but differ in their biological activities and applications, highlighting the unique properties of 4-Hydroxy-3-methoxycinnamaldehyde.
特性
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20649-42-7 | |
| Record name | trans-Coniferaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coniferaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate](/img/structure/B191407.png)
